molecular formula C9H14N2 B13592096 (R)-1-(6-Methylpyridin-2-yl)propan-2-amine

(R)-1-(6-Methylpyridin-2-yl)propan-2-amine

Cat. No.: B13592096
M. Wt: 150.22 g/mol
InChI Key: JFGRQKKIRKOYSB-SSDOTTSWSA-N
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Description

®-1-(6-Methylpyridin-2-yl)propan-2-amine is a chiral amine compound characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methylpyridin-2-yl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-bromo-6-methylpyridine.

    Grignard Reaction: The 2-bromo-6-methylpyridine undergoes a Grignard reaction with isopropylmagnesium chloride to form the corresponding pyridylmagnesium bromide intermediate.

    Amine Formation: The intermediate is then treated with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to yield ®-1-(6-Methylpyridin-2-yl)propan-2-amine.

Industrial Production Methods

In industrial settings, the production of ®-1-(6-Methylpyridin-2-yl)propan-2-amine may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methylpyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

®-1-(6-Methylpyridin-2-yl)propan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-1-(6-Methylpyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Methylpyridin-2-yl)propan-2-amine: The enantiomer of the compound, which may exhibit different biological activities and properties.

    2-(6-Methylpyridin-2-yl)ethanamine: A structurally similar compound with a different carbon chain length.

    6-Methyl-2-pyridylmethylamine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

®-1-(6-Methylpyridin-2-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of the methyl group at the 6-position of the pyridine ring

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2R)-1-(6-methylpyridin-2-yl)propan-2-amine

InChI

InChI=1S/C9H14N2/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1

InChI Key

JFGRQKKIRKOYSB-SSDOTTSWSA-N

Isomeric SMILES

CC1=NC(=CC=C1)C[C@@H](C)N

Canonical SMILES

CC1=NC(=CC=C1)CC(C)N

Origin of Product

United States

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